molecular formula C9H12N2O6 B1679824 Pseudouridine CAS No. 1445-07-4

Pseudouridine

Cat. No. B1679824
CAS RN: 1445-07-4
M. Wt: 244.2 g/mol
InChI Key: PTJWIQPHWPFNBW-GBNDHIKLSA-N
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Description

Pseudouridine (Ψ) is an isomer of the nucleoside uridine, in which the uracil is attached via a carbon-carbon instead of a nitrogen-carbon glycosidic bond . It is the most abundant RNA modification in cellular RNA . After transcription and following synthesis, RNA can be modified with over 100 chemically distinct modifications .


Synthesis Analysis

Pseudouridine synthases are the enzymes responsible for the most abundant posttranscriptional modification of cellular RNAs . These enzymes catalyze the site-specific isomerization of uridine residues that are already part of an RNA chain . A semi-enzymatic synthetic route has been developed for the synthesis of pseudouridine using adenosine 5′-monophosphate and uracil as the starting materials .


Molecular Structure Analysis

Pseudouridine is derived from uridine (U) via base-specific isomerization catalyzed by Ψ synthases . The site-specific pseudouridylation goes through either snoRNA-dependent or -independent mechanism . It has an extra hydrogen-bond donor at its non-Watson-Crick edge .


Chemical Reactions Analysis

Pseudouridine synthases produce the nucleotide by isomerizing uridines that already are part of RNAs; that is, they formally perform an internal transglycosylation reaction . The chemical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions .


Physical And Chemical Properties Analysis

When incorporated into RNA, Ψ can alter RNA secondary structure by increasing base stacking, improving base pairing and rigidifying sugar-phosphate backbone . The chemical and physical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions .

Scientific Research Applications

1. RNA Modification and Biological Processes

Pseudouridine, being the most abundant RNA modification, plays a crucial role in various biological processes. It occurs in nearly all kinds of RNA, including transfer RNA (tRNA), messenger RNA (mRNA), small nuclear/nucleolar RNA, and ribosomal RNA (rRNA). Its significance in both basic research and drug development is substantial, as it influences RNA stability and function. The modification of uridine to pseudouridine is catalyzed by pseudouridine synthase and has implications for RNA structure and function (Chen et al., 2016).

2. Computational Prediction and Identification

Given the challenges of detecting pseudouridine sites through experimental methods, computational approaches have been developed. Tools like iRNA-PseU and iPseU-CNN use machine learning to predict pseudouridine sites in RNA sequences. These tools are instrumental in the genomic analysis of pseudouridine and offer a more efficient, less expensive alternative to laboratory methods (Tahir et al., 2019).

3. Structural Influence on RNA

Pseudouridine exerts a “rigidifying” influence on the sugar-phosphate backbone of RNA and enhances base stacking. These structural changes are believed to underpin the biological role of most pseudouridine residues in RNA. The presence of pseudouridine in RNA confers an important selective advantage in a natural biological context, affecting translation and growth rates in organisms (Charette & Gray, 2000).

4. Dynamic Regulation of Pseudouridylation

Recent studies have revealed that pseudouridylation in mRNA is dynamically regulated in response to environmental signals, suggesting a mechanism for the rapid and regulated rewiring of the genetic code through inducible mRNA modifications. This regulation of pseudouridylation implies significant roles in cellular stress responses and potentially in human diseases (Carlile et al., 2014).

5. Transcriptome-wide Mapping and Modification Detection

Techniques such as Ψ-seq and CeU-Seq have been developed for transcriptome-wide quantitative mapping of pseudouridine, enabling the discovery of novel pseudouridylation sites in human and yeast mRNAs and non-coding RNAs. These advancements in mapping techniques have broadened our understanding of the scope and function of pseudouridine in various RNA species (Schwartz et al., 2014).

Safety And Hazards

According to the safety data sheet, pseudouridine should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation and breathing mist, gas or vapors should be avoided .

Future Directions

Emerging reports indicate that Ψ and its installation machinery could be potential pharmacological targets for therapeutic development and may serve as biomarkers for human diseases . With further improvements in mRNA digestion, LC/MS instrumentation, and data processing, important information such as modification location could be retained, along with absolute quantification of stoichiometry for mRNAs .

properties

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJWIQPHWPFNBW-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pseudouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pseudouridine

CAS RN

1445-07-4
Record name Pseudouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0R6H6KEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pseudouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,900
Citations
M Charette, MW Gray - IUBMB life, 2000 - bpg.utoledo.edu
… Pseudouridine (5-ribosyluracil) is a ubiquitous yet enigmatic … Although pseudouridine (W) was the rst modi ed nucleoside … mutant decient in a pseudouridine synthase responsible for the …
Number of citations: 686 bpg.utoledo.edu
X Li, S Ma, C Yi - Current Opinion in Chemical Biology, 2016 - Elsevier
… functions of pseudouridine in ncRNAs. We then focus on progress in pseudouridine detection, … Such enabling tools are expected to facilitate future functional studies of pseudouridine. …
Number of citations: 131 www.sciencedirect.com
T Hamma, AR Ferré-D'Amaré - Chemistry & biology, 2006 - cell.com
… The structural basis for tRNA recognition and pseudouridine formation by pseudouridine … codes for a pseudouridine synthase that is solely responsible for synthesis of pseudouridine at …
Number of citations: 300 www.cell.com
W Chen, H Tang, J Ye, H Lin, KC Chou - Molecular Therapy-Nucleic Acids, 2016 - cell.com
… Occurring at the uridine site and catalyzed by pseudouridine … been developed to detect the pseudouridine sites, they are … sites can be modified as pseudouridine and which ones cannot…
Number of citations: 299 www.cell.com
DR Davis - Nucleic acids research, 1995 - academic.oup.com
… function of temperature indicate that pseudouridine forms a more stable … pseudouridine. These results show that the conformational stabilization is an intrinsic property of pseudouridine …
Number of citations: 490 academic.oup.com
BS Zhao, C He - Cell research, 2015 - nature.com
Pseudouridine (Ψ) was among the first post-transcriptional modifications discovered and is overall one of the most abundant [1]. It is present in a wide range of cellular RNAs and is …
Number of citations: 73 www.nature.com
TM Carlile, MF Rojas-Duran, B Zinshteyn, H Shin… - Nature, 2014 - nature.com
Post-transcriptional modification of RNA nucleosides occurs in all living organisms. Pseudouridine, the most abundant modified nucleoside in non-coding RNAs 1 , enhances the …
Number of citations: 862 www.nature.com
K Karikó, H Muramatsu, FA Welsh, J Ludwig, H Kato… - Molecular therapy, 2008 - cell.com
… were at significantly higher levels when pseudouridine-containing mRNA was administered. … Improved properties conferred by pseudouridine make such mRNA a promising tool for both …
Number of citations: 489 www.cell.com
E Kierzek, M Malgowska, J Lisowiec… - Nucleic acids …, 2014 - academic.oup.com
Thermodynamic data are reported revealing that pseudouridine (Ψ) can stabilize RNA duplexes when replacing U and forming Ψ-A, Ψ-G, Ψ-U and Ψ-C pairs. Stabilization is dependent …
Number of citations: 187 academic.oup.com
P Morais, H Adachi, YT Yu - Frontiers in cell and developmental …, 2021 - frontiersin.org
… -methyl-pseudouridine-modified … pseudouridine) in the Pfizer-BioNTech and Moderna’s mRNA vaccines (but not in CVnCoV). Here we highlight the features of N1-methyl-pseudouridine …
Number of citations: 85 www.frontiersin.org

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